molecular formula C6H6N8O4 B11603242 4-amino-N'-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11603242
M. Wt: 254.16 g/mol
InChI Key: PRWULBKHSNROGW-UHFFFAOYSA-N
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Description

4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide is a compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate to form the carbohydrazide derivative. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The exact molecular pathways and targets may vary depending on the specific application and the type of organism or cell being targeted .

Comparison with Similar Compounds

4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide can be compared with other oxadiazole derivatives such as:

The uniqueness of 4-amino-N’-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H6N8O4

Molecular Weight

254.16 g/mol

IUPAC Name

4-amino-N'-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide

InChI

InChI=1S/C6H6N8O4/c7-3-1(11-17-13-3)5(15)9-10-6(16)2-4(8)14-18-12-2/h(H2,7,13)(H2,8,14)(H,9,15)(H,10,16)

InChI Key

PRWULBKHSNROGW-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1N)C(=O)NNC(=O)C2=NON=C2N

Origin of Product

United States

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